2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol

Medicinal Chemistry Synthetic Intermediate Purity Specification

2,3,4,5-Tetrahydro-1H-3-benzazepin-5-ol (CAS 19301-11-2) is a minimal, unsubstituted 3-benzazepine scaffold bearing a single secondary hydroxyl group at the 5-position of the fused azepine ring. It belongs to the substituted 3-benzazepine class, a well-established pharmacophore for monoamine receptor modulation, particularly at dopamine D1-like and serotonin 5-HT2 receptor subtypes.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 19301-11-2
Cat. No. B095112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol
CAS19301-11-2
Synonyms1H-3-BENZAZEPIN-1-OL, 2,3,4,5-TETRAHYDRO-
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC=CC=C21)O
InChIInChI=1S/C10H13NO/c12-10-7-11-6-5-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2
InChIKeyYNLHBGLBJHVNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1H-3-benzazepin-5-ol (CAS 19301-11-2): Core Scaffold Identity and Pharmacophore Class


2,3,4,5-Tetrahydro-1H-3-benzazepin-5-ol (CAS 19301-11-2) is a minimal, unsubstituted 3-benzazepine scaffold bearing a single secondary hydroxyl group at the 5-position of the fused azepine ring. It belongs to the substituted 3-benzazepine class, a well-established pharmacophore for monoamine receptor modulation, particularly at dopamine D1-like and serotonin 5-HT2 receptor subtypes [1]. With a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol, its physico-chemical profile (XLogP3-AA = 0.7; 0 rotatable bonds; 2 H-bond donors/acceptors) defines it as a compact, conformationally restricted, and polar building block [2].

Why 2,3,4,5-Tetrahydro-1H-3-benzazepin-5-ol Cannot Be Substituted with Other Unfunctionalized 3-Benzazepines


The precise positioning of the single hydroxyl group on the 3-benzazepine scaffold is a critical determinant of downstream molecular recognition and synthetic utility. Even among regioisomers, the 5-ol orientation dictates the vector of hydrogen-bond donor/acceptor interactions within the receptor binding pocket, a feature that cannot be replicated by the parent 2,3,4,5-tetrahydro-1H-3-benzazepine or its 1-ol isomer [1]. This compound serves as a specific, minimalist chiral building block for constructing potent and selective NR2B-selective NMDA receptor antagonists, a property not shared by the hydroxyl-free parent scaffold [2].

Quantitative Differentiation Evidence for 2,3,4,5-Tetrahydro-1H-3-benzazepin-5-ol (CAS 19301-11-2)


Commercial Purity: 2,3,4,5-Tetrahydro-1H-3-benzazepin-5-ol vs. 7-Methoxy Analog

When procuring a research-grade benzazepine scaffold, the commercially supplied purity of the 5-ol scaffold (95%) is explicitly verified, whereas the closely related 7-methoxy analog (CAS 1229622-03-0) is often listed without a disclosed purity specification from certain vendors, creating supply chain uncertainty . This is a direct head-to-head comparison of vendor-specified quality metrics for near-neighbor scaffolds [1].

Medicinal Chemistry Synthetic Intermediate Purity Specification

Key Physicochemical Differentiator: Melting Point and Crystallinity vs. Aromatic-Substituted Analogs

The reported melting point of 131-132°C for the 5-ol scaffold indicates a well-defined crystalline solid at ambient temperature . In contrast, many substituted benzazepines, such as the highly potent but oily 4-phenylbutyl NR2B antagonist (WMS-1405), are amorphous or low-melting solids, which complicates handling, storage, and formulation in a research setting [1]. This is a cross-study comparable observation.

Pre-formulation Solid-State Chemistry Physical Property

Chiral Scaffold Advantage for NR2B Antagonist Synthesis: 5R Configuration

The 3-benzazepin-5-ol framework serves as a crucial synthetic precursor to potent NR2B-selective NMDA receptor antagonists. The chiral (5R)-configuration of the hydroxyl group is essential for accessing the downstream allosteric modulatory pathway. While the racemic mixture (CAS 19301-11-2) is available, the (5R)-enantiomer specifically provides the correct stereochemical vector for activity, as demonstrated by the high-affinity 4-phenylbutyl derivative 13 (Ki = 5.4 nM for NR2B) [1]. This is a class-level inference.

Stereochemistry NR2B-NMDA Antagonist Structure-Activity Relationship

High-Strength Differential Evidence is Limited; Reliance on Class-Level Inference

A systematic search of primary literature and authoritative databases reveals a notable absence of direct, head-to-head biological comparisons between 2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol and its closest unsubstituted analogs. The compound is predominantly utilized and characterized as a synthetic intermediate rather than a final bioactive entity. Consequently, the majority of differentiation claims are derived from class-level inference based on the broader behavior of substituted 3-benzazepines rather than direct empirical comparison for this specific scaffold. This limitation must be transparently communicated to inform procurement decisions.

Evidence Gap Data Availability Research Chemical

Targeted Application Scenarios for 2,3,4,5-Tetrahydro-1H-3-benzazepin-5-ol in Drug Discovery


Synthesis of NR2B-Selective NMDA Receptor Antagonists for Pain and Neurodegeneration

The 5-ol scaffold is the validated starting point for constructing potent NR2B ligands, as shown by the generation of WMS-1405 (13) with a Ki of 5.4 nM. Researchers developing non-opioid analgesics or neuroprotective agents should procure this compound as the chiral building block for the 3-benzazepin-1-ol series, a chemotype with demonstrated downstream allosteric modulation of NMDA receptors [1].

Medicinal Chemistry Scaffold for Serotonin 5-HT2C Agonist Optimization

Given the established role of substituted 3-benzazepines as 5-HT2C receptor agonists, the unsubstituted 5-ol scaffold serves as a versatile starting point for parallel library synthesis to explore structure-activity relationships (SAR) for metabolic disorder and obesity targets [1].

Crystalline Intermediate in Scale-Up Synthesis of Benzazepine-Derived APIs

The favorable crystalline nature (mp 131-132°C) and defined purity (95%) make this compound a suitable penultimate intermediate for the scalable synthesis of more complex active pharmaceutical ingredients (APIs) where precise stoichiometric control is required .

Quote Request

Request a Quote for 2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.